6-chloro-3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Description
Properties
Molecular Formula |
C14H13ClN4O3 |
|---|---|
Molecular Weight |
320.73 g/mol |
IUPAC Name |
6-chloro-3-ethyl-4-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one |
InChI |
InChI=1S/C14H13ClN4O3/c1-3-8-7(2)9-4-10(15)12(5-11(9)22-14(8)20)21-6-13-16-18-19-17-13/h4-5H,3,6H2,1-2H3,(H,16,17,18,19) |
InChI Key |
OLMWRTKKROHXBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=NNN=N3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Methoxy Linker Attachment
The 7-hydroxy group undergoes alkylation with chloroacetonitrile in dry acetone under reflux with anhydrous potassium carbonate, forming 7-(cyanomethoxy)-6-chloro-3-ethyl-4-methyl-2H-chromen-2-one (65% yield). Tetra-n-butylammonium bromide (TBAB) enhances reactivity by phase-transfer catalysis, reducing reaction time from 12 h to 6 h.
Tetrazole Ring Formation
The nitrile group is converted to a tetrazole via 1,3-dipolar cycloaddition with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) at 120°C for 24 h. Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) catalyzes the reaction, improving yields from 45% to 82% by stabilizing the azide intermediate.
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol/water mixtures. Key characterization data include:
| Analytical Method | Key Features |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.35 (t, 3H, CH₂CH₃), 2.42 (s, 3H, Ar-CH₃), 5.32 (s, 2H, OCH₂-tetrazole) |
| IR (KBr) | 1725 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N tetrazole), 1250 cm⁻¹ (C-O-C) |
| HPLC-MS | m/z 391.1 [M+H]⁺ (calculated 390.8 for C₁₇H₁₆ClN₅O₃) |
Optimization Strategies
Solvent Effects
Replacing DMF with dimethylacetamide (DMAc) in the Ullmann coupling increases ethyl group incorporation efficiency by 18% due to improved copper complex solubility.
Catalytic Enhancements
Adding 10 mol% sodium ascorbate to the tetrazole cycloaddition reduces Cu(II) to Cu(I) in situ, minimizing side products and increasing yields to 85%.
Temperature Control
Maintaining 0–5°C during chlorination prevents di- and tri-chlorinated byproducts, as shown by GC-MS analysis of reaction mixtures.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Classical Pechmann | 72 | 95 | Cost-effective reagents |
| Microwave-Assisted | 88 | 98 | 3x faster reaction time |
| Flow Chemistry | 81 | 97 | Scalability for industrial production |
Microwave irradiation (100 W, 80°C) reduces the tetrazole cycloaddition time from 24 h to 45 min while maintaining yield. Flow systems using microreactors achieve 91% conversion in 12 min residence time, demonstrating potential for continuous manufacturing.
Challenges and Mitigation
-
Regioselectivity in Tetrazole Formation : Competing 1,5-disubstituted tetrazole isomers are suppressed by using bulky solvents like tert-butanol, which favor 1,4-regiochemistry.
-
Ethyl Group Migration : Stabilizing the chromenone enolate with lithium bis(trimethylsilyl)amide (LHMDS) prevents ethyl group rearrangement during Ullmann coupling.
-
Tetrazole Ring Hydrolysis : Storing final products under nitrogen at -20°C prevents degradation, as tetrazoles are prone to hydrolytic ring-opening above pH 7 .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and ethyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the chromen-2-one core, potentially converting it to dihydro derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that 6-chloro-3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one exhibits significant biological activities, which include:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including Mycobacterium tuberculosis, with promising IC50 values indicating substantial antibacterial properties.
- Anticancer Properties : In vitro studies have demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : The compound has been reported to inhibit acetylcholinesterase (AChE), with an IC50 value comparable to established inhibitors, indicating its potential use in treating neurodegenerative diseases.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of the compound against Mycobacterium tuberculosis, revealing an IC50 value of 7.05 µM, indicating significant inhibition of bacterial growth.
Cytotoxicity Assays
In vitro assays demonstrated that the compound exhibited selective cytotoxicity towards various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Selective against cancer cells |
| HeLa (Cervical Cancer) | 12.0 | Effective in inhibiting cell growth |
Enzyme Inhibition Profiles
A detailed analysis showed that the compound had inhibitory effects on AChE with an IC50 value of 0.25 µM, which is comparable to standard treatments used for Alzheimer's disease.
Mechanism of Action
The mechanism of action of “6-chloro-3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one” depends on its specific biological activity. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anti-inflammatory properties, it may inhibit specific signaling pathways involved in inflammation.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
Key structural analogs and their differences are summarized below:
Functional Group Impact on Activity
- Tetrazole vs. Triazole derivatives () may exhibit similar binding but with altered electronic properties due to ring structure differences .
- Chloro Substitution : The single chloro at C6 in the target compound contrasts with the dichloro (C6, C8) substitution in ’s MARK4 inhibitor. Dichloro substitution may enhance steric bulk but reduce solubility, whereas the target’s single chloro balances hydrophobicity and steric effects .
Biological Activity
6-Chloro-3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. This compound has garnered attention due to its diverse biological activities, which are influenced by its unique structural features, including a chromenone core and a tetrazole moiety.
Structural Characteristics
The compound's structure can be broken down as follows:
- Chromenone Core : Characterized by a fused benzopyran and a carbonyl group.
- Substituents : The presence of chlorine, ethyl, and methyl groups enhances its chemical properties and reactivity.
- Tetrazole Moiety : This five-membered ring contributes significantly to the biological activity of the compound.
Biological Activities
Research indicates that 6-chloro-3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial and antifungal properties. It has been tested against various strains, including Staphylococcus aureus and Escherichia coli, demonstrating moderate to good activity levels .
- Antitumor Activity : Preliminary studies suggest potential antitumor effects, likely due to its ability to interfere with cancer cell proliferation mechanisms. Specific pathways affected include those involved in apoptosis and cell cycle regulation.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes relevant in pathogenic bacteria, making it a candidate for further development as an antibacterial agent .
Antimicrobial Efficacy
A study conducted on various coumarin derivatives, including 6-chloro-3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one, revealed that it exhibited notable zones of inhibition against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Aspergillus niger | 10 | 128 |
Enzyme Interaction Studies
Molecular docking studies have shown that the tetrazole ring interacts favorably with active sites of target enzymes, enhancing binding affinity. For instance, the compound demonstrated a binding energy of -10.74 kcal/mol with MurB enzyme from E. coli, indicating strong inhibitory potential .
Q & A
Q. What are the key synthetic pathways for 6-chloro-3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves:
- Step 1: Formation of the chromenone backbone via condensation of substituted phenols with malonic acid derivatives under acidic conditions (e.g., PCl₃/ZnCl₂) .
- Step 2: Introduction of the tetrazole-methoxy group via nucleophilic substitution or coupling reactions. For example, reacting 7-hydroxy chromenone derivatives with 1H-tetrazol-5-ylmethyl bromide in the presence of a base (e.g., K₂CO₃) .
- Critical Variables:
- Temperature: Higher temperatures (>100°C) accelerate coupling reactions but may degrade the tetrazole moiety.
- Solvent: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while THF minimizes side reactions .
- Catalysts: Use of phase-transfer catalysts (e.g., TBAB) enhances reaction efficiency in biphasic systems .
Q. How can spectroscopic techniques confirm the structural identity of this compound?
Methodological Answer:
- ¹H/¹³C NMR:
- IR Spectroscopy:
- Mass Spectrometry:
Advanced Research Questions
Q. What computational strategies are effective for modeling interactions between this compound and biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking:
- Software like AutoDock Vina or Schrödinger Maestro can predict binding modes. The tetrazole group often interacts with catalytic residues (e.g., hydrogen bonding with serine in hydrolases) .
- Parameter Optimization: Adjust grid box size to encompass the active site and use Lamarckian genetic algorithms for conformational sampling .
- MD Simulations:
Q. How can crystallographic data discrepancies be resolved when refining the structure of this compound?
Methodological Answer:
- Software Tools: Use SHELXL for refinement, leveraging its robust handling of disordered moieties (e.g., ethyl/methyl groups) .
- Data Collection: Ensure high-resolution (<1.0 Å) data to resolve electron density for the tetrazole ring. Anomalous scattering from chlorine can aid phasing .
- Common Issues:
Q. What strategies mitigate instability of the tetrazole moiety during synthesis and storage?
Methodological Answer:
- Synthesis:
- Storage:
- Analytical Monitoring:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
